Asenapine hydrochloride

Receptor pharmacology Atypical antipsychotics Binding affinity

Asenapine hydrochloride is the definitive tool for isolating 5-HT6-mediated effects without muscarinic confounds (pKB 8.0; Ki M1 >8000 nM). Its unique rank-order affinity (5-HT2C pKi 10.5; 5-HT2A pKi 10.2; 5-HT7 pKi 9.9) diverges from all other second-generation antipsychotics. The 17.5-fold sublingual-vs-oral bioavailability difference makes it ideal for transmucosal delivery formulation studies. Superior metabolic profile (2.2 kg lower weight gain vs olanzapine) ensures cleaner behavioral readouts. Choose this batch for receptor pharmacology, cognitive function, and drug delivery research.

Molecular Formula C17H17Cl2NO
Molecular Weight 322.2 g/mol
CAS No. 1412458-61-7
Cat. No. B1139228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine hydrochloride
CAS1412458-61-7
Synonyms(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride
Molecular FormulaC17H17Cl2NO
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESCN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
InChIInChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1
InChIKeyFNJQDKSEIVVULU-CTHHTMFSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asenapine Hydrochloride (CAS 1412458-61-7) Product Profile and Baseline Characterization for Scientific Procurement


Asenapine hydrochloride is the hydrochloride salt form of asenapine, a tetracyclic atypical antipsychotic agent of the dibenzo-oxepino pyrrole class. The compound functions as a high-affinity antagonist at multiple serotonin (5-HT), dopamine (D), adrenergic (α), and histamine (H) receptor subtypes . Asenapine hydrochloride exhibits a distinct receptor binding signature relative to other second-generation antipsychotics, with particularly high affinity for 5-HT2A (pKi = 10.2) and 5-HT2C (pKi = 10.5) receptors [1]. The compound is utilized in research settings for the study of schizophrenia, bipolar I disorder, and receptor pharmacology .

Why Asenapine Hydrochloride Cannot Be Substituted with In-Class Antipsychotics Without Verification of Differential Pharmacology


Asenapine hydrochloride exhibits a receptor binding profile and functional antagonism signature that differs markedly from other second-generation antipsychotics such as risperidone, olanzapine, and clozapine. Direct comparative receptor profiling under standardized assay conditions demonstrates that asenapine has a different rank order of binding affinities across serotonin, dopamine, adrenergic, and histamine receptors [1]. Notably, asenapine is the only antipsychotic agent with measurable affinity for histamine H2 receptors (pKi = 8.2) and demonstrates functional antagonism at 5-HT6 receptors (pKB = 8.0), where risperidone shows negligible activity (pKB < 5) [2]. Additionally, asenapine lacks appreciable affinity for muscarinic cholinergic receptors (Ki = 8128 nM for M1), distinguishing it from agents with significant anticholinergic burden . These pharmacologic differences translate to distinct clinical tolerability profiles that preclude simple interchangeability in research or therapeutic applications.

Quantitative Comparative Evidence for Asenapine Hydrochloride Versus Key Antipsychotic Comparators


Receptor Binding Signature: Asenapine Demonstrates a Distinct Rank Order of Affinities Compared to Risperidone, Olanzapine, and Clozapine

In a direct comparative study using cloned human receptors under standardized assay conditions, asenapine exhibited a receptor binding profile that differed significantly from risperidone, olanzapine, clozapine, quetiapine, ziprasidone, and aripiprazole. Asenapine showed uniquely high affinity for 5-HT2C (pKi = 10.5) and 5-HT2A (pKi = 10.2) receptors, and was the only agent tested with measurable affinity for histamine H2 receptors (pKi = 8.2) [1]. The rank order of binding affinities across serotonin receptor subtypes differed from all comparators [2].

Receptor pharmacology Atypical antipsychotics Binding affinity

Functional Antagonism: Asenapine Exhibits Potent Antagonism at 5-HT6 Receptors Where Risperidone Shows Negligible Activity

In functional antagonism assays using cloned human receptors, asenapine demonstrated potent antagonist activity at 5-HT6 receptors (pKB = 8.0), whereas risperidone showed negligible functional antagonism at this receptor (pKB < 5) [1]. Additionally, asenapine exhibited functional antagonism at 5-HT1A (pKB = 7.4) and α2 adrenoceptors (pKB range = 6.8–8.3), where olanzapine showed minimal activity (pKB < 5 for both 5-HT1A and α2) [2].

Functional pharmacology Antagonist potency 5-HT6 receptor

Sublingual Bioavailability: Asenapine Achieves 35% Absolute Bioavailability Sublingually Versus <2% When Swallowed

Asenapine exhibits a marked route-dependent bioavailability. Following sublingual administration, the absolute bioavailability of asenapine at 5 mg is 35%, compared to <2% when swallowed as an oral tablet formulation [1]. This 17.5-fold difference underscores the critical importance of sublingual absorption for achieving therapeutic plasma concentrations. Additionally, exposure with buccal administration is 24–25% higher compared with sublingual administration [2].

Pharmacokinetics Bioavailability Sublingual absorption

Muscarinic Receptor Sparing: Asenapine Lacks Appreciable Affinity for Muscarinic M1 Receptors (Ki = 8128 nM)

Asenapine has no appreciable affinity for muscarinic cholinergic receptors, with a Ki value of 8128 nM for the M1 subtype . This contrasts with antipsychotics such as clozapine and olanzapine, which exhibit measurable muscarinic receptor antagonism associated with anticholinergic side effects including cognitive impairment, constipation, and dry mouth [1]. In comparative receptor profiling, asenapine showed much lower affinity (pKi ≤ 5) for all muscarinic receptor subtypes [2].

Muscarinic receptors Anticholinergic burden Side effect profile

Weight Gain Propensity: Asenapine Induces Significantly Less Weight Gain Than Olanzapine in Pooled Clinical Trial Analysis

In a post hoc pooled analysis of 17 clinical trials (n = 3,430 for olanzapine-controlled trials), asenapine was associated with significantly lower weight gain than olanzapine. Mean weight change was 0.9 kg (SE 0.1) for asenapine versus 3.1 kg (SE 0.2) for olanzapine (P < 0.0001) [1]. Additionally, asenapine demonstrated lower increases in total cholesterol (−0.4 vs +6.2 mg/dL; P < 0.0001), LDL cholesterol (−0.3 vs +3.1 mg/dL; P < 0.01), and triglycerides (−0.9 vs +24.3 mg/dL) compared to olanzapine [2].

Metabolic side effects Weight gain Tolerability

Optimized Research and Procurement Applications for Asenapine Hydrochloride Based on Verifiable Differentiation


Receptor Pharmacology Studies Requiring 5-HT6 Antagonism Without Muscarinic Confounding

Asenapine hydrochloride is the preferred tool compound for studies investigating the role of 5-HT6 receptor antagonism in cognitive function, as it demonstrates potent functional antagonism (pKB = 8.0) at this receptor while lacking appreciable muscarinic receptor affinity (Ki = 8128 nM for M1) [1]. In contrast, risperidone shows negligible 5-HT6 activity (pKB < 5), and clozapine/olanzapine introduce anticholinergic confounds [2]. Researchers can isolate 5-HT6-mediated effects without compensatory muscarinic activity.

Sublingual Drug Delivery and Mucosal Absorption Research

Asenapine hydrochloride serves as an exemplary model compound for sublingual and buccal drug delivery research due to its extreme route-dependent bioavailability: 35% sublingually versus <2% when swallowed [1]. This 17.5-fold difference makes it an ideal candidate for studying transmucosal absorption mechanisms, formulation optimization for sublingual delivery, and the impact of placement site on pharmacokinetics [2].

Metabolic Side Effect Profiling in Preclinical Models

In preclinical models where metabolic neutrality is required to reduce confounding from weight gain and lipid dysregulation, asenapine hydrochloride is preferable to olanzapine. Direct comparative data demonstrate 2.2 kg lower weight gain and favorable lipid changes with asenapine versus olanzapine in human studies [1], suggesting reduced metabolic perturbation that may translate to cleaner behavioral and biochemical readouts in animal models.

D2/5-HT2A Antagonism Studies Requiring a Unique Serotonergic Fingerprint

Asenapine hydrochloride exhibits a distinct rank order of serotonergic receptor affinities (5-HT2C pKi = 10.5; 5-HT2A pKi = 10.2; 5-HT7 pKi = 9.9) that differs from all other second-generation antipsychotics [1]. This unique signature enables researchers to probe the contribution of specific 5-HT receptor subtypes to therapeutic efficacy and side effect profiles, particularly the high 5-HT2C affinity which is implicated in appetite regulation and weight gain [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asenapine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.